molecular formula C28H26FNO6 B11187605 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11187605
M. Wt: 491.5 g/mol
InChI Key: HDZUOFCNJFXTEP-LCUIJRPUSA-N
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Description

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, fluorobenzoyl, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and hydroxylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the fluorobenzoyl group yields a fluorobenzyl derivative.

Scientific Research Applications

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzoyl group, in particular, enhances its potential as a pharmacologically active compound.

Properties

Molecular Formula

C28H26FNO6

Molecular Weight

491.5 g/mol

IUPAC Name

(4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H26FNO6/c1-34-21-6-4-5-19(16-21)25-24(26(31)18-8-10-20(29)11-9-18)27(32)28(33)30(25)14-13-17-7-12-22(35-2)23(15-17)36-3/h4-12,15-16,25,31H,13-14H2,1-3H3/b26-24-

InChI Key

HDZUOFCNJFXTEP-LCUIJRPUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C2=O)C4=CC(=CC=C4)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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